3-Fluoro-2-(propan-2-yloxy)benzoic acid
Overview
Description
3-Fluoro-2-(propan-2-yloxy)benzoic acid is an organic compound with the molecular formula C10H11FO3. It is a derivative of benzoic acid, where the hydrogen atom at the 3-position is replaced by a fluorine atom, and the hydrogen atom at the 2-position is replaced by a propan-2-yloxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(propan-2-yloxy)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-fluorobenzoic acid.
Etherification: The 3-fluorobenzoic acid undergoes an etherification reaction with isopropanol in the presence of a strong acid catalyst, such as sulfuric acid, to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-(propan-2-yloxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Esterification: Alcohols in the presence of an acid catalyst like sulfuric acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Products depend on the nucleophile used.
Esterification: Esters of this compound.
Reduction: 3-Fluoro-2-(propan-2-yloxy)benzyl alcohol.
Scientific Research Applications
3-Fluoro-2-(propan-2-yloxy)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the development of advanced materials with specific properties, such as fluorinated polymers.
Chemical Biology: It serves as a probe in studying biological processes involving fluorinated compounds.
Industrial Chemistry: It is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(propan-2-yloxy)benzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-(propan-2-yloxy)benzoic acid: Similar structure but with the propan-2-yloxy group at the 4-position.
2-Fluoro-3-(propan-2-yloxy)benzoic acid: Similar structure but with the fluorine atom at the 2-position.
3-Chloro-2-(propan-2-yloxy)benzoic acid: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
3-Fluoro-2-(propan-2-yloxy)benzoic acid is unique due to the specific positioning of the fluorine and propan-2-yloxy groups, which can influence its reactivity and interactions with biological targets. The presence of the fluorine atom can also enhance the compound’s lipophilicity and metabolic stability compared to its non-fluorinated analogs .
Properties
IUPAC Name |
3-fluoro-2-propan-2-yloxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-6(2)14-9-7(10(12)13)4-3-5-8(9)11/h3-6H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHADWSYVQMNENT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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